molecular formula C10H8ClNO4 B2632293 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid CAS No. 41405-50-9

3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Cat. No. B2632293
CAS RN: 41405-50-9
M. Wt: 241.63
InChI Key: ODWSXTKSQNMMMQ-UHFFFAOYSA-N
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Description

The compound “3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid” is a derivative of benzoxazole . Benzoxazoles are heterocyclic compounds with a benzene ring fused to an oxazole ring. They are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Biological Properties

3-(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid and its derivatives exhibit a broad spectrum of biological activities. Research has highlighted their analgesic and anti-inflammatory properties, with specific derivatives showing potent activity in vivo by inhibiting prostaglandin E2 synthesis. The exploration of 2-oxo-3H-benzoxazole derivatives has been a focus for developing compounds with significant analgesic and anti-inflammatory effects (Gülcan et al., 2003).

Chemical Synthesis Techniques

Innovative methods for synthesizing related compounds include the use of zinc triflate-catalyzed regioselective 1,6-conjugate additions, facilitating the creation of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters. This approach yields hybrid compounds efficiently, showcasing the versatility of these molecules in chemical synthesis (Peddinti et al., 2021).

Structural and Spectral Studies

Detailed structural and spectral analyses have been conducted on 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid. Techniques like Hartree–Fock and density functional theory (DFT) methods have been utilized to calculate molecular geometry and vibrational frequencies, providing insights into the compound's chemical behavior and interaction potentials (Arslan et al., 2007).

Antimicrobial Activity

Benzoxazine analogues, including those incorporating the 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid structure, have shown significant antibacterial activity against various bacterial strains. These compounds' effectiveness against pathogens like E. coli and Staphylococcus aureus underscores their potential in developing new antimicrobial agents (Kadian et al., 2012).

properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-6-1-2-8-7(5-6)12(10(15)16-8)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSXTKSQNMMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

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